REACTION_CXSMILES
|
O[CH2:2][CH:3]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:4][S:5][CH3:6].[C:15]1(=[O:25])[NH:19][C:18](=[O:20])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[O:20]=[C:18]1[C:17]2[C:16](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:15](=[O:25])[N:19]1[CH2:2][CH:3]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:4][S:5][CH3:6]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
OCC(CSC)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Diethylazodicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(CSC)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |